molecular formula C14H21BrO2Zn B14881217 (2,4-Di-n-butyloxyphenyl)Zinc bromide

(2,4-Di-n-butyloxyphenyl)Zinc bromide

Cat. No.: B14881217
M. Wt: 366.6 g/mol
InChI Key: YVJGEBFKZBHQKT-UHFFFAOYSA-M
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Description

(2,4-din-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of tetrahydrofuran as a solvent enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-din-butyloxyphenyl)zinc bromide typically involves the reaction of 2,4-din-butyloxybromobenzene with zinc powder in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2,4din-butyloxybromobenzene+Zn(2,4din-butyloxyphenyl)zinc bromide2,4-\text{din-butyloxybromobenzene} + \text{Zn} \rightarrow (2,4-\text{din-butyloxyphenyl})\text{zinc bromide} 2,4−din-butyloxybromobenzene+Zn→(2,4−din-butyloxyphenyl)zinc bromide

Industrial Production Methods

In industrial settings, the production of (2,4-din-butyloxyphenyl)zinc bromide is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions

(2,4-din-butyloxyphenyl)zinc bromide undergoes several types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

    Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include halides, triflates, and other electrophiles.

    Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. Catalysts like palladium or nickel are often used to facilitate the reactions.

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the electrophile used.

Scientific Research Applications

(2,4-din-butyloxyphenyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: Its derivatives are explored for potential therapeutic applications.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2,4-din-butyloxyphenyl)zinc bromide involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-diiso-butyloxyphenyl)zinc bromide
  • n-Butylzinc bromide
  • Benzylzinc bromide

Uniqueness

(2,4-din-butyloxyphenyl)zinc bromide is unique due to the presence of the butyloxy groups, which enhance its reactivity and stability. This makes it particularly useful in reactions requiring high selectivity and efficiency.

Properties

Molecular Formula

C14H21BrO2Zn

Molecular Weight

366.6 g/mol

IUPAC Name

bromozinc(1+);1,3-dibutoxybenzene-6-ide

InChI

InChI=1S/C14H21O2.BrH.Zn/c1-3-5-10-15-13-8-7-9-14(12-13)16-11-6-4-2;;/h7-8,12H,3-6,10-11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

YVJGEBFKZBHQKT-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=CC(=[C-]C=C1)OCCCC.[Zn+]Br

Origin of Product

United States

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